Tert-butyl 2,4-dihydroxybutylcarbamate
Overview
Description
Tert-butyl 2,4-dihydroxybutylcarbamate is an organic compound with the molecular formula C9H19NO4. It is a carbamate derivative, characterized by the presence of a tert-butyl group attached to a 2,4-dihydroxybutylcarbamate moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,4-dihydroxybutylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable dihydroxybutyl precursor. One common method involves the use of tert-butyl dicarbonate (Boc anhydride) as a protecting group for the amine functionality. The reaction is carried out under mild conditions, often in the presence of a base such as sodium bicarbonate, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,4-dihydroxybutylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Tert-butyl 2,4-dihydroxybutylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a prodrug for controlled release of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of tert-butyl 2,4-dihydroxybutylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative with similar reactivity.
Tert-butyl N-hydroxycarbamate: Contains an additional hydroxyl group, leading to different reactivity and applications.
Tert-butyl carbazate: Another carbamate derivative with distinct structural features and uses.
Uniqueness
Tert-butyl 2,4-dihydroxybutylcarbamate is unique due to the presence of both hydroxyl and carbamate functionalities, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo multiple types of reactions and its potential as a multifunctional intermediate make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl N-(2,4-dihydroxybutyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-6-7(12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSJHCSYVPCOJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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